エリスロマイシンF

概要

説明

Erythromycin is a macrolide antibiotic that has an antimicrobial spectrum similar to or slightly wider than that of penicillin . It is used to prevent and treat infections in many different parts of the body, including respiratory tract infections, skin infections, diphtheria, intestinal amebiasis, acute pelvic inflammatory disease, Legionnaire’s disease, pertussis, and syphilis .

Synthesis Analysis

Erythromycin biosynthesis is enhanced by the addition of ammonium sulfate, which stimulates intracellular metabolism and precursor supply in Saccharopolyspora erythraea . The addition of ammonium sulfate during the late stage of fermentation results in an augmented intracellular amino acid metabolism pool, guaranteeing an ample supply of precursors for organic acids and coenzyme A-related compounds .

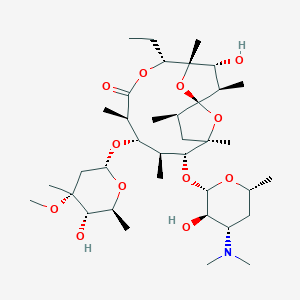

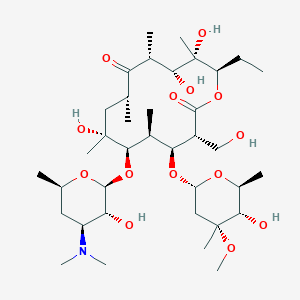

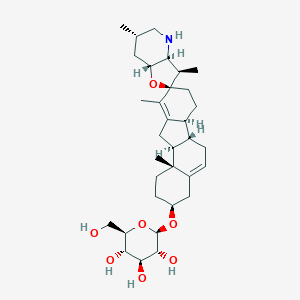

Molecular Structure Analysis

The molecular formula of Erythromycin F is C37H67NO14 . The average mass is 749.926 Da and the monoisotopic mass is 749.456177 Da .

Chemical Reactions Analysis

The thermal behavior of erythromycin-active substance and tablets was studied under non-isothermal conditions . The active substance is thermally more stable than the tablets and the values of activation energy indicate a considerable thermal stability of the active substance .

Physical And Chemical Properties Analysis

Erythromycin is a solid substance . It has a density of 1.2±0.1 g/cm3 . The boiling point is 818.4±65.0 °C at 760 mmHg .

科学的研究の応用

医学

エリスロマイシンFは、その抗菌特性により医療分野で使用されています。 これは、特に呼吸器系、皮膚、および軟部組織に影響を与えるさまざまな細菌感染症に効果的です . 細菌のタンパク質合成を阻害する能力は、気管支炎、肺炎、性感染症などの感染症の治療に貴重な資産となります .

農業

農業では、this compoundは、作物と家畜の細菌感染症の管理に役割を果たしています。 これは、土壌伝染病を治療し、植物と動物の健康を促進するために使用され、それによって食料安全保障と農業の持続可能性を確保します .

環境科学

This compoundは、生態系に対する抗生物質の影響を調べるために、環境科学において重要です。 土壌や水を通じた移動に関する研究は、環境における抗生物質耐性遺伝子の蔓延のリスクを理解するのに役立ちます .

バイオテクノロジー

This compoundのバイオテクノロジー的用途には、高度な薬物送達システムにおけるその使用が含まれます。 抗生物質のナノ粒子製剤が開発されており、その溶解性、安定性、およびバイオアベイラビリティを向上させ、その使用に関連する臨床上の課題を克服しています .

薬理学

薬理学的には、this compoundはその治療効果のために重要です。 これは、さまざまな細菌感染症の治療に対する治療の有効性を高めることで患者の転帰を改善する製剤の作成に使用されます .

微生物学

微生物学では、this compoundは、微生物培養と抗生物質耐性パターンを研究するために不可欠です。 これは、さまざまな細菌株に対する作用機序と、新しい抗菌戦略の開発を理解するのに役立ちます .

化学

化学的観点から、this compoundは合成化学研究に関与しています。 その複雑な構造は、化学者が新しい合成経路と生産方法を開発するよう促しており、これは他の複雑な分子に適用できます .

獣医学

This compoundは、動物の感染症を治療するために獣医学でも使用されています。 これは、家畜や飼育動物のさまざまな病原体に効果的であり、動物の健康と福祉に貢献します .

作用機序

Target of Action

Erythromycin F, like other macrolide antibiotics, primarily targets bacterial ribosomes . It specifically binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes . The 50S subunit is a part of the ribosome that plays a crucial role in protein synthesis in bacteria .

Mode of Action

Erythromycin F inhibits protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This binding results in the blockage of transpeptidation, a process critical for protein synthesis . By inhibiting this process, Erythromycin F prevents the bacteria from synthesizing essential proteins, thereby inhibiting their growth .

Biochemical Pathways

Erythromycin F affects the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA molecule, it disrupts the normal function of the ribosome and inhibits the elongation of the peptide chain during protein synthesis . This disruption in the protein synthesis pathway leads to the inhibition of bacterial growth .

Pharmacokinetics

In patients with normal liver function, Erythromycin F concentrates in the liver and is then excreted in the bile . Less than 5% of the orally administered dose of Erythromycin F is found excreted in the urine . Erythromycin levels peak in the serum 4 hours after dosing .

Result of Action

The primary result of Erythromycin F’s action is the inhibition of bacterial growth . By preventing protein synthesis, Erythromycin F stops bacteria from growing and reproducing . This makes it effective in treating a variety of bacterial infections .

Action Environment

The action of Erythromycin F can be influenced by various environmental factors. For instance, the pH level of the environment can affect the stability and efficacy of Erythromycin F . Additionally, the presence of other compounds or medications can also influence the action of Erythromycin F, as it is known to interact with certain other drugs .

Safety and Hazards

特性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO14/c1-13-25-37(9,46)30(42)20(4)27(40)18(2)15-35(7,45)32(52-34-28(41)24(38(10)11)14-19(3)48-34)21(5)29(23(17-39)33(44)50-25)51-26-16-36(8,47-12)31(43)22(6)49-26/h18-26,28-32,34,39,41-43,45-46H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCOSWPAQGXWKC-TZIZHKBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82230-93-1 | |

| Record name | Erythromycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082230931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERYTHROMYCIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM325T380N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of discovering a new naturally occurring erythromycin like erythromycin F?

A1: Discovering new naturally occurring erythromycins like erythromycin F provides valuable insights into the biosynthesis of this important class of antibiotics []. By understanding the structural variations and potential biosynthetic pathways of these compounds, researchers can gain a deeper understanding of macrolide antibiotic production and potentially develop novel derivatives with improved pharmacological properties.

Q2: What analytical techniques were employed to isolate and identify erythromycin F?

A3: Erythromycin F was successfully isolated from the mother liquor concentrate of an early commercial strain of Streptomyces erythreus using High-Performance Liquid Chromatography (HPLC) []. This technique allowed for the separation and purification of erythromycin F from other compounds present in the complex mixture.

Q3: Has erythromycin F been detected in biological samples after erythromycin administration?

A4: Yes, studies investigating the tissue distribution and elimination of erythromycin in giant freshwater prawns (Macrobrachium rosenbergii) revealed the presence of erythromycin F as a metabolite []. This suggests that erythromycin F may be formed through biotransformation processes within living organisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)